molecular formula C21H15FO3S B5426797 4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate

4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate

Cat. No.: B5426797
M. Wt: 366.4 g/mol
InChI Key: NXLOSPWLDGTWJQ-MDZDMXLPSA-N
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Description

The compound “4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate” is an organic compound containing a fluorine atom, a thiophene ring, an acryloyl group, and a benzoate ester. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms in a molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing fluorine atom and acryloyl group. These groups could participate in various chemical reactions, including electrophilic aromatic substitution or addition-elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be predicted based on the compound’s structure and confirmed through experimental analysis .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is highly dependent on the context in which the compound is used. For example, if this compound were used as a drug, its mechanism of action would refer to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with any chemical compound to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis. This would involve conducting further studies to fully understand its properties and reactivity .

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO3S/c1-14-5-2-3-7-17(14)21(24)25-20-11-8-15(22)13-18(20)19(23)10-9-16-6-4-12-26-16/h2-13H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLOSPWLDGTWJQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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